molecular formula C20H18N6O4S B2988497 N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396751-85-1

N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Katalognummer: B2988497
CAS-Nummer: 1396751-85-1
Molekulargewicht: 438.46
InChI-Schlüssel: YZBYSOWENIOTQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a chemical compound provided for research and development purposes. It is identified by the CAS Number 1396751-85-1 and has a molecular formula of C20H18N6O4S, corresponding to a molecular weight of 438.46 g/mol . Its structure is characterized by a tetrazolyl acetamide core, substituted with both furan-2-ylmethyl and thiophen-2-ylacetamido phenyl groups, as represented by the SMILES notation O=C(Cc1cccs1)Nc1ccc(cc1)n1nnn(c1=O)CC(=O)NCc1ccco1 . This unique hybrid structure, incorporating multiple heterocyclic systems, may be of significant interest in medicinal chemistry and drug discovery research for the synthesis and screening of novel bioactive molecules. The product is offered in various quantities for laboratory use, with availability typically within three weeks . It is crucial to note that this product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption .

Eigenschaften

IUPAC Name

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4S/c27-18(11-17-4-2-10-31-17)22-14-5-7-15(8-6-14)26-20(29)25(23-24-26)13-19(28)21-12-16-3-1-9-30-16/h1-10H,11-13H2,(H,21,28)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBYSOWENIOTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic compound notable for its intricate structure, which incorporates multiple heterocycles including furan, thiophene, and tetrazole. This compound has garnered attention for its potential biological activities, particularly in the pharmaceutical sector.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N6O4SC_{20}H_{18}N_{6}O_{4}S, with a molecular weight of approximately 438.5 g/mol. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC20H18N6O4SC_{20}H_{18}N_{6}O_{4}S
Molecular Weight438.5 g/mol
CAS Number1396751-85-1

Antiviral Potential

Research indicates that compounds featuring tetrazole and thiophene rings exhibit diverse biological activities, including antiviral effects. For instance, derivatives of similar structures have shown efficacy against various viral targets, suggesting that N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide may also possess antiviral properties. In vitro studies are necessary to confirm these effects.

Antimicrobial Properties

Compounds containing five-membered heterocycles like tetrazole and thiophene have been explored for their antibacterial properties. The unique combination of functional groups in N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide may enhance its effectiveness against bacterial strains.

The mechanism by which this compound exerts its biological activity is likely multifaceted, involving interactions with specific proteins or pathways implicated in disease processes. Molecular docking studies could elucidate binding affinities and provide insights into the mechanisms of action against targeted biological systems.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds structurally related to N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide:

  • Inhibition Studies : Research has shown that derivatives with similar heterocyclic structures have inhibited viral replication in cell cultures, indicating potential as antiviral agents .
  • Antibacterial Activity : Compounds with furan and thiophene rings have demonstrated significant antibacterial activity against various pathogens in laboratory settings .
  • Pharmacological Profiling : Structure-based drug design approaches have identified critical pharmacophore features that enhance the selectivity and potency of related compounds against specific targets such as phosphoinositide 3 kinases (PI3Ks), which are implicated in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Tetrazole Derivatives
  • N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide ():
    This compound shares a tetrazole core but lacks the thiophene and furan substituents. Instead, it features a benzyl group and dimethoxyphenethyl side chain. The absence of sulfur-containing heterocycles may reduce its electronic complexity compared to the target compound.

  • 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives ():
    These oxazolone derivatives incorporate indole and fluoro-substituted aryl groups. Unlike the target compound’s tetrazole ring, the oxazolone core may confer distinct reactivity and bioactivity, such as enhanced antioxidant activity in compound 6a .

Triazole and Thiadiazole Analogues
  • 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazole(4H)-3-yl)-sulfanyl)-N-acetamides (): These triazole derivatives exhibit anti-exudative activity linked to their sulfanyl and acetamide groups.

Bioactivity Profiles

Compound Class Key Features Bioactivity (IC₅₀/EC₅₀) Reference
Target Compound Tetrazole, thiophene, furan Antimicrobial (hypothetical) N/A
Oxazolone derivatives Indole, fluoro-substituted aryl Antioxidant (DPPH: 12–45 μM)
Triazole derivatives Furan, sulfanyl groups Anti-exudative (AEA: 60–80%)
Thiadiazole pesticides Trifluoromethyl, thiadiazole Pesticidal activity

Key Observations :

  • Oxazolone derivatives (e.g., 6a in ) demonstrate strong antioxidant activity, suggesting that the tetrazole core in the target compound could be optimized for similar applications .

Structural and Spectroscopic Analysis

  • NMR Profiling : highlights that chemical shift differences in regions A (39–44 ppm) and B (29–36 ppm) can pinpoint substituent effects. For the target compound, thiophene’s electron-withdrawing nature may deshield nearby protons, altering shifts compared to furan-only analogues .
  • Crystallography : Programs like SHELXL () are critical for resolving the tetrazole ring’s conformation and hydrogen-bonding networks, which influence crystal packing and stability .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving: (i) Reflux conditions : Use triethylamine as a base and chloroacetyl chloride for acetylation of intermediate heterocycles (e.g., 1,3,4-oxadiazole derivatives) . (ii) Monitoring : Track reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) . (iii) Purification : Recrystallize using solvents like pet-ether or DMF/water mixtures to isolate solids .
  • Key Considerations : Optimize stoichiometry (e.g., 1.5:1 molar ratio of chloroacetyl chloride to amine intermediates) and reaction time (4–6 hours) to maximize yield .

Q. How should researchers characterize the structural identity of this compound?

  • Analytical Techniques :
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions (e.g., furan methyl protons at δ 4.2–4.5 ppm, tetrazole carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in tetrazole rings) .
    • Data Interpretation : Compare spectral data with structurally similar compounds (e.g., thiazolidinedione derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Assay Design :
  • Antimicrobial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory Potential : Assess anti-exudative activity in carrageenan-induced rat paw edema models .
    • Dose-Response : Test concentrations ranging from 1–100 µM, with positive controls (e.g., diclofenac for inflammation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Substituent Variation : Modify the thiophene acetamide group (e.g., replace with pyridine or benzothiazole) and evaluate changes in bioactivity .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic properties (e.g., logP, H-bond donors) with activity .
  • Case Study : shows that substituting the furan ring with bulkier groups (e.g., phenyl) reduces anti-exudative activity, highlighting steric sensitivity .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • In Silico Approaches : Perform molecular docking against enzymes like COX-2 or antimicrobial targets (e.g., dihydrofolate reductase) using AutoDock Vina .
  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for suspected targets .
  • Pathway Analysis : Screen for inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA in macrophage cell lines .

Q. How should researchers address contradictions in SAR data across studies?

  • Data Triangulation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cellular efficacy) to confirm mechanism .
  • Statistical Validation : Apply multivariate analysis to distinguish noise from true substituent effects (e.g., principal component analysis) .
  • Example : Discrepancies in tetrazole ring substitutions (e.g., vs. 4) may arise from assay-specific sensitivity; validate using multiple models .

Q. What protocols are recommended for in vivo toxicity and pharmacokinetic profiling?

  • Toxicity Studies :
  • Acute Toxicity : Administer doses (10–1000 mg/kg) to Wistar rats and monitor mortality, organ weight, and histopathology over 14 days .
  • Subchronic Testing : Conduct 28-day repeated-dose studies with hematological and biochemical analysis (e.g., liver enzymes) .
    • Pharmacokinetics :
  • Bioavailability : Use HPLC-MS to measure plasma concentration-time profiles after oral/intravenous administration .
  • Metabolite Identification : Perform LC-QTOF-MS to detect phase I/II metabolites in liver microsomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.